molecular formula C19H19N3O2 B5885829 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine

4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine

Cat. No.: B5885829
M. Wt: 321.4 g/mol
InChI Key: QQDVPNWFPYEYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine typically involves the condensation of an aryl 1,2-diamine with α-diketones . One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . This procedure is efficient and yields high purity products. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Comparison with Similar Compounds

4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its combination of a methoxyphenyl group, a quinoxaline core, and a morpholine ring, which collectively contribute to its diverse chemical reactivity and wide range of applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVPNWFPYEYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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